molecular formula C8H14N2O B13196804 1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile

1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile

Cat. No.: B13196804
M. Wt: 154.21 g/mol
InChI Key: XZZMDQWZLJGKCH-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile is a cyclopropane-based carbonitrile derivative featuring a hydroxy-methylamino-propyl side chain. The cyclopropane ring confers rigidity, which may enhance metabolic stability and influence receptor binding kinetics.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-[2-hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C8H14N2O/c1-10-5-7(11)4-8(6-9)2-3-8/h7,10-11H,2-5H2,1H3

InChI Key

XZZMDQWZLJGKCH-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC1(CC1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing compounds. One common method includes the reaction of cyclopropane-1-carbonitrile with 2-hydroxy-3-(methylamino)propyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding to enzymes or receptors. The compound may act by inhibiting or activating certain pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

5-HT1F Antagonist: 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

Structural Features :

  • Replaces the cyclopropane ring with a piperidin-4-ol core.
  • Substituted with naphthalen-2-yloxy and quinolin-3-yl groups.

Key Findings :

  • Receptor Specificity : Acts as a potent 5-HT1F antagonist (Ki = 11 nM) with >30-fold selectivity over 5-HT1A and other serotonin receptors .
  • Limitations: Non-specific luminescence inhibition at ≥3 μM concentrations, requiring careful dose optimization .
Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Key Findings
Target Compound (Cyclopropane derivative) C11H17N2O 193.27 (estimated) Not explicitly reported Hypothesized rigidity from cyclopropane may enhance metabolic stability.
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol C31H33N2O3 493.61 5-HT1F antagonism High specificity for 5-HT1F (Ki = 11 nM), cAMP modulation in beta cells .

Antimicrobial N-Arylpiperazine Derivatives

Structural Features :

  • Piperazin-1-ium chloride core with hydroxypropyl and aryl substituents (e.g., trifluoromethylphenyl, ethoxyphenylcarbamoyl).

Key Findings :

  • Activity Against Mycobacteria :
    • 1-[3-(3-Ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride shows efficacy against Mycobacterium kansasii (comparable to isoniazid) .
    • Lipophilic and electronic properties (e.g., trifluoromethyl groups) enhance membrane penetration and target binding .
Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Key Findings
1-[3-(3-Ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride C24H28F3N4O3Cl 537.95 Antimycobacterial Comparable to isoniazid against M. kansasii; lipophilicity critical .

Cyclohexane Analog: 1-[2-Hydroxy-3-(methylamino)propyl]cyclohexane-1-carbonitrile

Structural Features :

  • Cyclohexane ring replaces cyclopropane, increasing ring flexibility.

Key Findings :

  • Physicochemical Properties : Molecular weight = 196.29 g/mol (C11H20N2O). The cyclohexane ring may reduce steric strain but decrease metabolic stability compared to cyclopropane .
Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Key Findings
1-[2-Hydroxy-3-(methylamino)propyl]cyclohexane-1-carbonitrile C11H20N2O 196.29 Not explicitly reported Increased flexibility vs. cyclopropane analog; potential trade-offs in stability .

Pesticidal Cyclopropane Carboxylates

Structural Features :

  • Cyclopropane esters (e.g., S-bioallethrin, prallethrin) with methyl-propenyl substituents.

Key Findings :

  • Activity : Broad insecticidal use due to cyclopropane-driven stability and esterase resistance .
  • Divergent Functional Groups : Unlike carbonitriles, esters may limit cross-reactivity with mammalian targets.
Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Key Findings
S-Bioallethrin C19H26O3 302.41 Insecticidal Cyclopropane enhances photostability; ester group critical for activity .

Critical Analysis of Structural Modifications

  • Cyclopropane vs. Cyclohexane: Cyclopropane’s rigidity may improve target binding but reduce synthetic accessibility.
  • Substituent Effects: Aromatic Groups: Naphthalen-2-yloxy and quinolin-3-yl in the 5-HT1F antagonist enhance receptor affinity via π-π interactions . Lipophilic Groups: Trifluoromethyl and ethoxyphenyl in antimicrobial derivatives improve membrane penetration .
  • Functional Groups : Carbonitriles (electron-withdrawing) vs. esters (hydrolytically labile) dictate metabolic pathways and target engagement .

Biological Activity

1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile, also known by its CAS number 2060035-88-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C8_8H14_{14}N2_2O, with a molecular weight of 154.21 g/mol. The compound features a cyclopropane ring, which is significant in influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell growth.
  • Antiviral Properties : Certain compounds within this class have been reported to possess antiviral activity.
  • Cytotoxic Effects : Evaluations against various human cancer cell lines have demonstrated cytotoxic potential.

Anticancer Activity

A study evaluated the cytotoxic effects of compounds structurally related to this compound on human cancer cell lines. The following table summarizes the IC50_{50} values obtained from these experiments:

CompoundCell LineIC50_{50} (µM)
Derivative ARKO60.70
Derivative BPC-349.79
Derivative CHeLa78.72

These results indicate that certain derivatives exhibit significant cytotoxicity against specific cancer cell lines, suggesting potential for further development as anticancer agents .

Antiviral Activity

Research has also explored the antiviral properties of cyclopropane-containing compounds. For instance, derivatives have been tested against HIV-1 reverse transcriptase and shown to inhibit viral replication effectively. The mechanism involves interaction with the enzyme's active site, preventing viral RNA synthesis .

In vitro studies on the leishmanicidal activity of related compounds showed promising results against Leishmania mexicana. The following table highlights the IC50_{50} values for selected compounds tested:

CompoundIC50_{50} (µM)Comparison to Amphotericin B (IC50_{50})
Compound X0.15Comparable
Compound Y0.19Comparable
Compound Z1.48Less potent

These findings suggest that certain derivatives are not only effective against cancer cells but also exhibit activity against parasitic infections, highlighting their therapeutic potential .

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